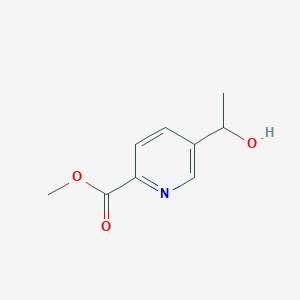
Methyl 5-(1-hydroxyethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 5-(1-hydroxyethyl)picolinate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methyl ester group at the 2-position of the pyridine ring and a hydroxyethyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-hydroxyethyl)picolinate can be achieved through several synthetic routes. One common method involves the reaction of 5-(1-hydroxyethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 5-(1-hydroxyethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the pyridine ring.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Oxidation: 5-(1-carboxyethyl)pyridine-2-carboxylic acid.
Reduction: Methyl 5-(1-hydroxyethyl)piperidine-2-carboxylate.
Substitution: 5-(1-hydroxyethyl)pyridine-2-carboxylic acid.
科学的研究の応用
Methyl 5-(1-hydroxyethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Methyl 5-(1-hydroxyethyl)picolinate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Methyl 5-hydroxypyridine-2-carboxylate: Similar structure but lacks the hydroxyethyl group.
Ethyl 5-(1-hydroxyethyl)pyridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate: Similar structure but with the hydroxyethyl group at a different position.
Uniqueness
Methyl 5-(1-hydroxyethyl)picolinate is unique due to the specific positioning of the hydroxyethyl group, which can influence its chemical reactivity and biological activity. This unique structure may confer specific advantages in certain applications, such as enhanced solubility or improved interaction with biological targets.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
methyl 5-(1-hydroxyethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6(11)7-3-4-8(10-5-7)9(12)13-2/h3-6,11H,1-2H3 |
InChIキー |
VOAQPGSDZYDAHA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=C(C=C1)C(=O)OC)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













